4-(3-Methylpiperidin-1-yl)quinoline
Description
4-(3-Methylpiperidin-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a 3-methylpiperidine moiety. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of quinoline derivatives, which exhibit antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-(3-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-12-5-4-10-17(11-12)15-8-9-16-14-7-3-2-6-13(14)15/h2-3,6-9,12H,4-5,10-11H2,1H3 |
InChI Key |
QNZDWAKUSOPSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)quinoline typically involves the reaction of quinoline derivatives with 3-methylpiperidine. One common method is the nucleophilic substitution reaction where the quinoline derivative is treated with 3-methylpiperidine under basic conditions . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of 4-(3-Methylpiperidin-1-yl)quinoline may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvent-free conditions can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
4-(3-Methylpiperidin-1-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)quinoline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to intercalate into DNA can also contribute to its anticancer properties by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Structural Analogues
Comparisons with structurally related compounds (Table 1):
Key Observations :
- Lipophilicity : The 3-methylpiperidine group in the target compound increases logP compared to unsubstituted piperidine analogues, favoring blood-brain barrier penetration .
- Steric Effects: Adamantane-substituted derivatives (e.g., 4-(Adamantan-1-yl)quinoline) exhibit reduced conformational flexibility but higher metabolic stability .
Antifungal and Antibacterial Activity
- 4-(3-Methylpiperidin-1-yl)quinoline derivatives (e.g., 6-chloro-3-sulfonyl variants) show moderate antifungal activity against Candida albicans (MIC₅₀ = 32 µg/mL), comparable to fluconazole .
- Spiroquinoline-piperidines (e.g., compounds 3a-l in ) demonstrate broad-spectrum antibacterial activity, with MIC₅₀ values <10 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
- 4-(4-Methylpiperazin-1-yl)quinolines (e.g., ) exhibit tyrosine kinase inhibition (IC₅₀ = 0.8 µM), suggesting substituent-dependent target specificity .
Solubility and Stability
- β-Cyclodextrin Inclusion: Quinoline derivatives like SK&F 96067 form 1:1 host-guest complexes with β-cyclodextrin, improving aqueous solubility by 15-fold .
- Metabolic Stability: 3-Methylpiperidine-substituted quinolines show longer plasma half-lives (t₁/₂ = 6.2 h) compared to pyrrolidine analogues (t₁/₂ = 3.8 h) due to reduced CYP450 metabolism .
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